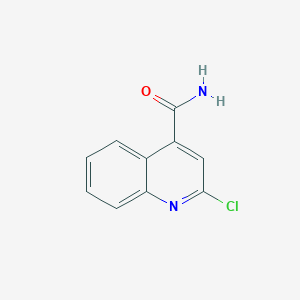

2-Chloroquinoline-4-carboxamide

Overview

Description

2-Chloroquinoline-4-carboxamide, also known as 2-CQA, is a versatile and important molecule in the field of organic chemistry. It is a heterocyclic compound that contains both nitrogen and chlorine atoms, and is used in a variety of applications in both the laboratory and industry. We will also discuss some potential future directions for 2-CQA research.

Scientific Research Applications

Quantum Mechanical and Molecular Docking Studies

2-Chloroquinoline-4-carboxamide has been characterized through vibrational spectra analysis and molecular docking studies. These studies have involved quantum mechanical methods, such as density functional theory, and have delved into molecular properties like HOMO-LUMO band gap energies, hyperconjugative interaction energy, and molecular electrostatic potential. This compound has shown relevance in anti-malarial and antagonist activity through molecular docking with specific proteins, indicating its potential in pharmaceutical research (Saral et al., 2020).

Synthesis and Antibacterial Activity

Research has focused on the synthesis of novel quinoline carboxamide derivatives, including 2-chloroquinoline-4-carboxamides, for potential antibacterial applications. These compounds have been tested against microorganisms like Escherichia coli and Staphylococcus aureus, demonstrating their active role in combating bacterial infections (Shivaraj et al., 2013).

Antitumor Properties

Studies have explored the antitumor properties of 7-chloroquinoline-1,2,3-triazoyl-carboxamides, a class of compounds related to this compound. Their cytotoxic activities against human bladder carcinoma cells have been evaluated, showing significant effects on cell viability, cell cycle arrest mechanisms, and apoptosis induction (Sonego et al., 2019).

Antimycobacterial Activity

Research on this compound derivatives has also included the development of novel compounds as potential inhibitors of Mycobacterium tuberculosis. This exploration into antimycobacterial activity is indicative of the compound's potential in treating tuberculosis and related bacterial infections (Marvadi et al., 2020).

Synthesis of Novel Derivatives

Ongoing research includes the synthesis of various derivatives of this compound, exploring their chemical properties and potential applications in various fields, particularly in medicinal chemistry. This includes the investigation of their structures, synthesis methods, and potential biological activities (Desai et al., 2012).

Future Directions

The future directions for research on 2-Chloroquinoline-4-carboxamide could involve further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. Given the biological activity of quinoline derivatives, there is potential for the development of new drugs based on these compounds .

Mechanism of Action

Target of Action

The primary targets of 2-Chloroquinoline-4-carboxamide are protein kinases (PKs), which are the main regulators of cell survival and proliferation . This compound has shown potential as an anticancer agent, particularly against cell lines such as MCF-7, CACO, HepG-2, and HCT-116 .

Mode of Action

This compound: interacts with its targets, the protein kinases, leading to changes in their activity. Specifically, it has been found to inhibit Pim-1 kinase . This inhibition disrupts the normal functioning of the kinases, leading to a decrease in cell survival and proliferation .

Biochemical Pathways

The action of This compound affects several biochemical pathways. It induces apoptosis, a process of programmed cell death, by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 . This leads to a decrease in cell survival and proliferation, particularly in cancer cells .

Result of Action

The result of the action of This compound is a decrease in cell survival and proliferation, particularly in cancer cells . This is achieved through the induction of apoptosis and the inhibition of protein kinases .

Biochemical Analysis

Biochemical Properties

2-Chloroquinoline-4-carboxamide plays a significant role in biochemical reactions, particularly in the inhibition of protein kinases. Protein kinases are enzymes that regulate various cellular processes, including cell growth, differentiation, and apoptosis. This compound has been shown to interact with several protein kinases, including Pim-1 kinase, which is involved in cell survival and proliferation . The compound inhibits Pim-1 kinase activity, leading to the down-regulation of anti-apoptotic proteins such as Bcl-2 and the up-regulation of pro-apoptotic proteins such as BAX and Caspase-3 . These interactions result in the induction of apoptosis in cancer cells.

Cellular Effects

This compound exhibits significant effects on various types of cells and cellular processes. In cancer cells, the compound has been shown to induce apoptosis by modulating the expression of key regulatory proteins . It down-regulates the expression of Bcl-2, an anti-apoptotic protein, and up-regulates the expression of BAX and Caspase-3, which are pro-apoptotic proteins . Additionally, this compound inhibits cell proliferation by targeting Pim-1 kinase, leading to cell cycle arrest and apoptosis . The compound also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its anticancer properties.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with protein kinases, particularly Pim-1 kinase . The compound binds to the active site of Pim-1 kinase, inhibiting its activity and preventing the phosphorylation of downstream targets . This inhibition leads to the down-regulation of anti-apoptotic proteins and the up-regulation of pro-apoptotic proteins, resulting in the induction of apoptosis . Additionally, this compound modulates gene expression by affecting transcription factors and signaling pathways involved in cell survival and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its anticancer activity, inducing apoptosis and inhibiting cell proliferation in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity, inhibiting tumor growth and inducing apoptosis in cancer cells . At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses

Metabolic Pathways

This compound is involved in several metabolic pathways, including its interaction with enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that are subsequently excreted from the body . The compound’s metabolism affects its bioavailability and therapeutic efficacy, highlighting the importance of understanding its metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, this compound binds to intracellular proteins, facilitating its distribution to various cellular compartments . The compound’s localization and accumulation within cells influence its biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with protein kinases and other biomolecules . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments or organelles . These modifications influence the compound’s stability, activity, and therapeutic efficacy.

properties

IUPAC Name |

2-chloroquinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-9-5-7(10(12)14)6-3-1-2-4-8(6)13-9/h1-5H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZZFJWCMEHEJOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350687 | |

| Record name | 2-chloroquinoline-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4295-16-3 | |

| Record name | 2-chloroquinoline-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroquinoline-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main finding of the research paper regarding 2-chloroquinoline-4-carboxamide derivatives?

A1: The research paper [] focuses on the synthesis and antibacterial activity of novel quinoline carboxamide derivatives, including 2-chloroquinoline-4-carboxamides. The key finding is that these synthesized compounds demonstrated antibacterial activity against Escherichia coli and Staphylococcus aureus. The study does not delve into the specific mechanism of action or other properties of these compounds.

Q2: What are the limitations of the information available in the research paper about the structure-activity relationship (SAR) of 2-chloroquinoline-4-carboxamides?

A2: While the paper [] describes the synthesis of various this compound derivatives, it provides limited information on the specific impact of structural modifications on antibacterial activity, potency, and selectivity. Further studies are needed to establish a comprehensive SAR profile for this class of compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1348556.png)

![8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1348557.png)

![6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1348558.png)